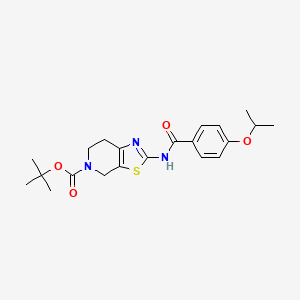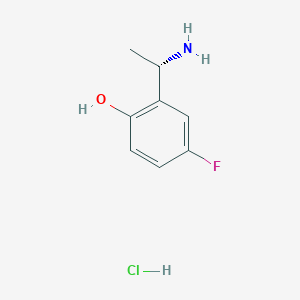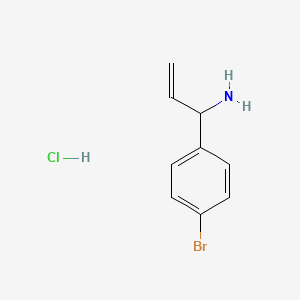
1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride” is a chemical compound with the CAS Number: 233608-12-3 . It has a molecular weight of 248.55 and its IUPAC name is 1-(4-bromophenyl)prop-2-en-1-amine hydrochloride . The compound is stored at room temperature in an inert atmosphere and it is in solid form .
Molecular Structure Analysis
The InChI code for “1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride” is 1S/C9H10BrN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h2-6,9H,1,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride” is a solid at room temperature . It is stored in an inert atmosphere .Applications De Recherche Scientifique
Synthesis Applications
Synthesis of Benzimidazoles : 1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride is used in the synthesis of various benzimidazoles. Research by Lygin and Meijere (2009) demonstrated that o-bromophenyl isocyanide reacts with primary amines to produce 1-substituted benzimidazoles under copper(I) iodide catalysis (Lygin & Meijere, 2009).
Electroanalytical Chemistry : Pletcher and Zappi (1989) explored the indirect anodic oxidation of amines mediated by brominated aryl amines, highlighting a potential application in synthetic chemistry (Pletcher & Zappi, 1989).
Crystallography and Structural Analysis
Crystal Structure and Hirshfeld Surface Analysis : The compound 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine was synthesized and studied for its crystal structure and Hirshfeld surface analysis by Nadaf et al. (2019). This study contributes to understanding the molecular interactions and stability of such compounds (Nadaf et al., 2019).
Nonlinear Optical Properties : Shkir et al. (2019) reported on the nonlinear optical properties of chalcone derivatives, including 1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one. The study provides insights into the optoelectronic and charge transport properties of these compounds (Shkir et al., 2019).
Chemical Synthesis and Analysis
Synthesis of Tetrazol Amides : Yang et al. (2017) demonstrated an efficient synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine, followed by acylation to produce related amide derivatives. This represents a novel approach in organic synthesis (Yang et al., 2017).
Safety-Catch Nitrogen Protecting Group : The 9-(4-bromophenyl)-9-fluorenyl group, developed as a safety-catch amine protection, is an example of utilizing bromophenyl derivatives in synthetic organic chemistry, as explored by Surprenant and Lubell (2006) (Surprenant & Lubell, 2006).
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-bromophenyl)prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h2-6,9H,1,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFACMNOGHWGQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride | |
CAS RN |
233608-12-3 |
Source


|
| Record name | Benzenemethanamine, 4-bromo-α-ethenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=233608-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(11bR)-2,6-Bis[3,5-bis(trifluoromethyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6592610.png)
![6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B6592611.png)
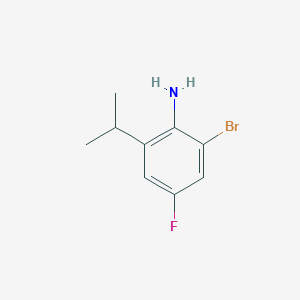
![ethyl 4-hydroxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6592650.png)
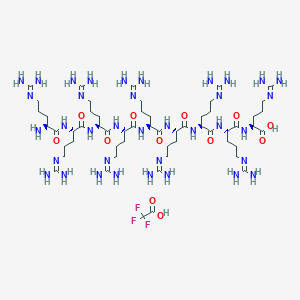
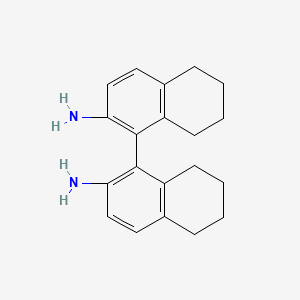


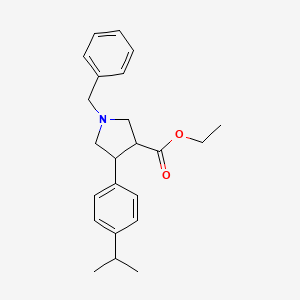
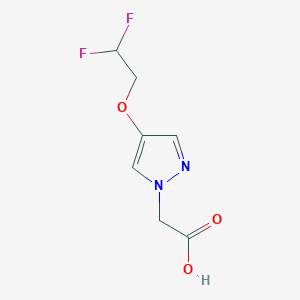

![Hydrazine, [[4-(phenylmethoxy)phenyl]methyl]-, hydrochloride](/img/structure/B6592698.png)
